
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
Overview
Description
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS: 1207314-86-0) is a fluorinated aromatic amine with the molecular formula C₁₀H₄BrF₁₀N and a molecular weight of 408.03 g/mol . It is characterized by a bromine atom at the 2-position, a perfluoropropan-2-yl group at the 4-position, and a trifluoromethyl group at the 6-position of the aniline ring. The compound is typically synthesized via bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), achieving yields of80–89%. Its primary application is as a key intermediate in agrochemical synthesis, particularly for the insecticideBroflanilide** .
Commercial samples have a purity of ≥95% (HPLC) and are stored at –20°C (powder) or –80°C (in solution) to ensure stability . The compound is classified as non-hazardous under standard handling conditions, though precautions against inhalation and skin contact are advised .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline typically involves the following steps:
Perfluoropropan-2-ylation: The perfluoropropan-2-yl group is introduced via a Friedel-Crafts alkylation reaction using a perfluoropropyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or a reagent like Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonyl chlorides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or acetic anhydride (Ac2O) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled temperature and pH conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, thiols, or ethers.
Electrophilic Substitution: Formation of nitroanilines, sulfonyl anilines, or acetylated derivatives.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Scientific Research Applications
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, perfluoropropan-2-yl, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Fluorinated Anilines
The target compound is compared to derivatives with structural modifications in substituent positions or functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position Sensitivity :
- The 2-bromo group in the target compound is critical for reactivity in amide condensation reactions, enabling the synthesis of Broflanilide . In contrast, 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)-6-Bromoaniline (CAS: 1207314-80-6) lacks bromine at the 2-position, reducing its utility in forming benzamide-based insecticides .
- Replacement of the bromine with chlorine or alkoxy groups (e.g., in EP 3 532 474 B1 derivatives) alters electronic properties, impacting binding to biological targets like insect GABA receptors .
Fluorination Impact: The perfluoropropan-2-yl (C₃F₇) and trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, which are crucial for agrochemical persistence . Similar compounds with fewer fluorine atoms (e.g., non-fluorinated benzamides) exhibit reduced environmental stability .
Table 2: Solubility and Stability Comparison
Key Observations :
- The target compound’s low water solubility (insoluble) contrasts with Broflanilide’s moderate solubility (0.71 mg/L), which is optimized for foliar application in insecticides .
- Derivatives with nitro groups (e.g., 3-nitrobenzamide intermediates) show reduced thermal stability due to nitro group reactivity .
Biological Activity
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline is a fluorinated aromatic compound with potential applications in various fields, including agriculture and pharmaceuticals. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests significant biological activity, particularly as an insecticide.
- Molecular Formula : C10H4BrF10N
- Molecular Weight : 408.03 g/mol
- Density : 1.775 g/cm³ (predicted)
- Boiling Point : 201.0 ± 40.0 °C (predicted)
Insecticidal Properties
Recent studies have highlighted the insecticidal potential of this compound. This compound has been evaluated for its efficacy against various pests, including mosquito larvae and agricultural pests.
- Case Study: Efficacy Against Mosquito Larvae
-
Mechanism of Action
- The compound's mechanism involves disruption of neurotransmitter functions in insects, similar to other known insecticides such as fipronil and lindane, which act on GABA receptors . Molecular docking studies suggest that it binds effectively to these receptors, leading to neurotoxic effects in target species.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : In laboratory settings, acute toxicity tests revealed moderate toxicity levels in non-target organisms, suggesting a need for careful application in agricultural contexts.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects on both target and non-target species.
Comparative Analysis of Biological Activity
Compound Name | Insecticidal Activity | Target Species | Mechanism of Action |
---|---|---|---|
This compound | High | Culex pipiens pallens | GABA receptor antagonist |
Fipronil | Moderate | Various insects | GABA receptor antagonist |
Lindane | High | Various insects | GABA receptor antagonist |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline?
The compound is synthesized via bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). Key parameters include:
- Temperature : 60°C for 2 hours.
- Stoichiometry : 1.05–1.1 equivalents of NBS relative to the starting aniline.
- Yield : 80–89% under optimized conditions, with product isolation as a red liquid . Methodological Tip : Monitor reaction progress via TLC or HPLC to minimize over-bromination.
Q. How is the purity and structural integrity of this compound verified?
- Purity : Assessed by HPLC (≥95–98% purity) and thin-layer chromatography (TLC).
- Structural Confirmation : H-NMR (consistent with aromatic and amine protons) and elemental analysis (CHBrFN, MW 408.03) . Note : Store purified compound at -20°C in airtight vials to prevent decomposition .
Q. What spectroscopic techniques are recommended for characterizing intermediates and derivatives?
- NMR Spectroscopy : H, C, and F NMR to confirm substitution patterns and fluorinated groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For unambiguous structural determination (e.g., using SHELX programs for refinement) .
Advanced Research Questions
Q. How does bromine substitution influence the compound’s reactivity in subsequent derivatization?
The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example:
- Amide Formation : React with acid chlorides (e.g., 2-chloro-3-nitrobenzoyl chloride) in THF at -70°C using lithium diisopropylamide (LDA) as a base, achieving yields up to 34% .
- Bioactivity Impact : Bromine enhances electrophilicity, facilitating interactions with biological targets (e.g., insect GABA receptors) .
Q. What strategies resolve low yields in bromination or coupling reactions?
- Optimize Stoichiometry : Use excess NBS (1.05–1.1 eq) to ensure complete bromination.
- Temperature Control : Maintain 60°C for bromination to prevent side reactions.
- Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate pure product . Case Study : A 23% yield improvement was achieved by pre-cooling THF to -70°C for LDA-mediated reactions .
Q. How can computational modeling predict the bioactivity of derivatives?
- Molecular Docking : Simulate interactions with insect GABA receptors using software like AutoDock Vina.
- QSAR Studies : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with insecticidal LC values. Example : Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate showed LC = 0.0218 mg/L against Plutella xylostella, validated by docking studies .
Q. What contradictions exist in reported bioactivity data, and how are they addressed?
- Variable Efficacy : Derivatives with cyclopropylmethyl groups show 100% mortality at 1 mg/L, while others require higher concentrations.
- Resolution : Standardize bioassays (e.g., WHO insecticide testing protocols) and control variables like larval stage and solvent choice .
Q. Methodological Tables
Table 1. Key Reaction Parameters for Bromination
Table 2. Bioactivity of Selected Derivatives
Derivative Structure | Target Organism | LC (mg/L) |
---|---|---|
3-(N-(Cyclopropylmethyl)benzamido)-... | Plutella xylostella | 1.0 (100% mortality) |
Ethyl N-(3-((2-Bromo-...)glycinate | Plutella xylostella | 0.0218 |
Source: |
Properties
IUPAC Name |
2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF10N/c11-5-2-3(1-4(6(5)22)8(13,14)15)7(12,9(16,17)18)10(19,20)21/h1-2H,22H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNMDSWQBKOQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF10N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125307 | |
Record name | 2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207314-86-0 | |
Record name | 2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207314-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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